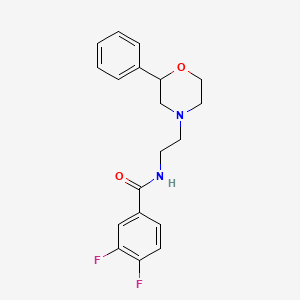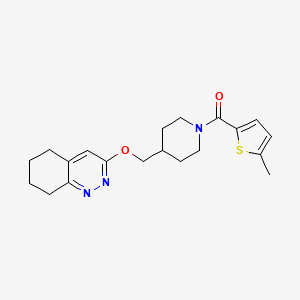![molecular formula C18H14ClF2NO3S B2435564 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one CAS No. 1326860-25-6](/img/structure/B2435564.png)
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H14ClF2NO3S and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Ionic Liquid Catalyst in Organic Synthesis : Triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate, a related compound, is used as a reusable and green ionic liquid catalyst in Hantzsch condensation reactions, offering advantages like safety, simplicity, and high yields (Vahdat, Zolfigol, & Baghery, 2016).
Pharmaceutical Applications
- Synthesis of Antibacterial Agents : The compound is a key intermediate in synthesizing broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
- Development of Pharmaceutical Drugs : 3-Arylsulfonylquinoline derivatives, similar in structure, are synthesized for use as pharmaceutical drugs, through processes like tert-butyl hydroperoxide mediated cycloaddition (Zhang et al., 2016) and cascaded oxidative sulfonylation (Mathuri, Pramanik, & Mal, 2022).
Synthesis Techniques
- Brønsted Acidic Ionic Liquid Catalysis : Similar compounds are synthesized using Brønsted acidic ionic liquids as eco-friendly and efficient catalysts, highlighting the importance of green chemistry approaches (Toosi & Khakzadi, 2013).
- Cascade Halosulfonylation in Synthesis : A cascade three-component halosulfonylation method is used for synthesizing functionalized 3,4-dihydroquinolin-2(1H)-ones, demonstrating complex bond-forming capabilities (Zhu et al., 2016).
Chemical Analysis and Structure
- Crystallography and Molecular Structure Analysis : Detailed analysis of derivatives of sulfonylquinoline, including 4-fluoroisoquinoline-5-sulfonyl chloride, provides insights into molecular conformations and interactions, crucial for understanding chemical behavior and designing drugs (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Biological and Chemical Properties
Antimicrobial Activity : N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives exhibit antimicrobial and antifungal activities, showcasing the potential for pharmaceutical applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Sulfonyl Group Versatility in Organic Reactions : The sulfonyl group in sulfones like 6-nitro-7-tosylquinazolin-4(3H)-one is versatile in organic reactions, demonstrating the wide applicability of such compounds in synthesizing biologically active molecules (Nguyen et al., 2020).
Application in Chelate Extraction Reagents : 8-Sulfonamidoquinoline derivatives are used as chelate extraction reagents in ionic liquid extraction systems, indicating potential applications in analytical chemistry (Ajioka, Oshima, & Hirayama, 2008).
Photocatalytic Sulfonylation in Organic Synthesis : Photocatalytic Markovnikov-type addition and cyclization of terminal alkynes lead to the formation of 4-sulfonyl quinoline-2(1H)-ones, demonstrating a novel synthesis method (Zhai et al., 2022).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2NO3S/c1-2-6-22-10-17(26(24,25)12-5-3-4-11(19)7-12)18(23)13-8-14(20)15(21)9-16(13)22/h3-5,7-10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMFVHCPHLFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)
![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)


![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)

![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2435499.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)
